3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide
説明
3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide is a benzohydrazide–hydrazone hybrid featuring a 3,4-dihydroxybenzoyl core linked via a methylidene group to a 4-oxo-6-isopropylchromene moiety. Its structural uniqueness lies in the chromenone-isopropyl group, which may enhance lipophilicity and influence binding interactions in biological systems .
特性
IUPAC Name |
3,4-dihydroxy-N-[(E)-(4-oxo-6-propan-2-ylchromen-3-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-11(2)12-4-6-18-15(7-12)19(25)14(10-27-18)9-21-22-20(26)13-3-5-16(23)17(24)8-13/h3-11,23-24H,1-2H3,(H,22,26)/b21-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBBJELBDSITIS-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)/C=N/NC(=O)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide, with the CAS number 1448592-98-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.
The molecular formula of this compound is with a molecular weight of 366.37 g/mol. It features a chromene structure linked to a hydrazone moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of hydrazones, including this compound, exhibit notable antimicrobial properties. For instance, research indicates that similar compounds have minimal inhibitory concentrations (MIC) against various bacteria, including both Gram-positive and Gram-negative strains. The antimicrobial activity of related compounds was assessed using standard methods against reference strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide | TBD | TBD |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 3.91 | S. aureus |
| N-(1-(2-hydroxy-3,5-diiodophenyl)methylidene)-2,4-dihydroxybenzohydrazide | 0.48 | M. luteus |
These findings suggest that the compound may possess significant potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism of action.
Anticancer Activity
The antiproliferative effects of the compound were evaluated against several human cancer cell lines, including HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma). The viability of these cells was assessed using the MTT assay.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | TBD | TBD |
| H1563 | TBD | TBD |
| LN-229 | TBD | TBD |
Preliminary results indicate that the compound exhibits cytotoxicity towards cancer cells at lower concentrations compared to normal cells (e.g., HEK293), suggesting selective toxicity that could be beneficial for therapeutic applications.
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of cyanobacterial fructose-1,6-bisphosphatase (Cy-FBP/SBPase), which is crucial in algal bloom management.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives similar to this compound showed enhanced activity against resistant bacterial strains compared to conventional antibiotics.
- Cytotoxicity Assessment : A study involving the evaluation of various hydrazones highlighted the significant antiproliferative activity of compounds structurally related to 3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide against glioblastoma cells.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
